Tenofovir hydrate Tenofovir hydrate Tenofovir hydrate is a hydrate that is the monohydrate form of anhydrous tenovir. It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. It contains a tenofovir (anhydrous).
Brand Name: Vulcanchem
CAS No.: 206184-49-8
VCID: VC0003814
InChI: InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1
SMILES: Array
Molecular Formula: C9H16N5O5P
Molecular Weight: 305.23 g/mol

Tenofovir hydrate

CAS No.: 206184-49-8

Cat. No.: VC0003814

Molecular Formula: C9H16N5O5P

Molecular Weight: 305.23 g/mol

* For research use only. Not for human or veterinary use.

Tenofovir hydrate - 206184-49-8

Specification

CAS No. 206184-49-8
Molecular Formula C9H16N5O5P
Molecular Weight 305.23 g/mol
IUPAC Name [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;hydrate
Standard InChI InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1
Standard InChI Key PINIEAOMWQJGBW-FYZOBXCZSA-N
Isomeric SMILES C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O
Canonical SMILES CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O
Melting Point 276 - 280 °C

Introduction

Chemical Structure and Properties

The molecular formula of tenofovir hydrate is C9_9H14_{14}N5_5O4_4P·H2_2O, with a phosphonate group and adenine moiety critical for its antiviral activity. Key properties include:

PropertyValueSource
Molecular Weight305.23 g/mol
Solubility in Water~5 mg/mL
Parent Compound (CID)464205 (Tenofovir)
Hydration StateMonohydrate

The hydrate form stabilizes the crystal lattice through hydrogen bonding between water molecules and phosphonate groups, which impacts its dissolution profile and bioavailability .

Crystallography and Polymorphism

Tenofovir hydrate exhibits complex polymorphism, with eight distinct crystalline forms identified. A 2024 study using X-ray and electron diffraction revealed two monohydrates (α-TEN·H2_2O and β-TEN·H2_2O) and multiple hydrates (TEN·xH2_2O, x = 5.5–3) . Key findings include:

Structural Transitions During Dehydration

Dehydration of layered hydrates (e.g., TEN·5.5H2_2O) proceeds via single-crystal-to-single-crystal or powder transformations, culminating in the anhydrous form (TEN). The α-monohydrate (density: 1.444 g/cm³) transitions irreversibly to the denser β-monohydrate (1.532 g/cm³) under ambient conditions .

FormWater Content (x)Density (g/cm³)Stability
TEN·5.5H2_2O5.51.38Least stable
α-TEN·H2_2O1.01.444Metastable
β-TEN·H2_2O1.01.532Thermodynamically stable
Anhydrous TEN0.01.61High-temperature stable

Hydrogen Bonding Network

In β-TEN·H2_2O, water bridges phosphonate groups via O–H···O bonds (2.65–2.78 Å), while π···π stacking (3.4–3.6 Å) between adenine rings enhances lattice stability . Loss of water during dehydration alters these interactions, leading to conformational changes in the TEN zwitterion .

Pharmacokinetics and Bioavailability

Tenofovir hydrate’s low oral bioavailability (~25%–30%) has driven research into advanced delivery systems . Liposomal encapsulation improves gastrointestinal absorption and intracellular delivery:

FormulationEncapsulation Efficiency (%)Caco-2 Permeability (×10⁻⁶ cm/s)
Liposomal TEN68.5 ± 3.212.4 ± 1.8
Free TEN (control)N/A2.1 ± 0.4

Film hydration methods yield liposomes with 65,000 rpm ultracentrifugation achieving optimal drug loading .

Pharmacological Mechanisms and Efficacy

Tenofovir hydrate inhibits viral reverse transcriptase by competing with endogenous deoxyadenosine triphosphate. Dose-dependent efficacy is observed in HIV-1 inhibition:

Inoculum SizeEC50 (fmol/10⁶ cells)EC90 (fmol/10⁶ cells)
129267
540348
2077640
1004112,866

Higher inocula require significantly greater intracellular drug concentrations, underscoring the need for combination therapies .

Formulation Strategies and Innovations

To address solubility limitations, modified liposomes with long-circulating PEGylated lipids enhance reticuloendothelial system targeting. A 2017 study demonstrated:

  • Particle Size: 120–150 nm (dynamic light scattering)

  • Zeta Potential: −25 mV (enhanced mucosal adhesion)

  • Stability: >90% drug retention after 48 hours at 4°C .

Clinical Applications and Therapeutic Use

Tenofovir hydrate is indicated for:

  • HIV-1 Infection: Combined with emtricitabine in once-daily regimens.

  • Chronic Hepatitis B: 300 mg/day dosing reduces viral load by 4–5 log10 IU/mL .

Future Research Directions

  • Co-Crystallization: To enhance solubility without prodrug derivatization.

  • Electron Diffraction Mapping: Real-time analysis of dehydration-induced structural changes.

  • Targeted Liposomes: Functionalized with monoclonal antibodies for CNS penetration.

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